(1S,2R)-1-phenylcyclohexane-1,2-diol

Asymmetric synthesis Chiral diol Enantiomeric excess

Sourcing stereochemically defined trans-diols with guaranteed enantiopurity is a persistent challenge in asymmetric synthesis. (1S,2R)-1-Phenylcyclohexane-1,2-diol directly addresses this by providing a single, well-defined stereoisomer that eliminates isomeric contamination risks. Key procurement advantages: - Serves as a direct precursor to enantiopure trans-2-phenylcyclohexanol via stereospecific reduction, enabling single-diastereomer API intermediate synthesis. - Offers a distinct trans spatial arrangement of phenyl and hydroxyl groups, complementary to cis-diols (≤43% ee), for tuning chiral ligand selectivity. - Enables fine-tuned chiral recognition in crown ethers for sensor and separation material development.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B13725560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-1-phenylcyclohexane-1,2-diol
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)O)(C2=CC=CC=C2)O
InChIInChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12+/m1/s1
InChIKeyQHNHEYDAIICUDL-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-1-Phenylcyclohexane-1,2-diol: Chiral Scaffold


(1S,2R)-1-phenylcyclohexane-1,2-diol is a chiral vicinal diol belonging to the cyclohexane-1,2-diol class, characterized by a phenyl substituent at the C1 position and a defined trans stereochemical configuration at the C1 and C2 carbons [1]. This compound serves as a versatile scaffold in asymmetric synthesis, enabling the construction of chiral ligands, crown ethers, and other stereochemically defined intermediates for pharmaceutical and materials science applications [2].

Chiral vicinal diol scaffold
Trans (1S,2R) configuration
Asymmetric synthesis building block Ligand / crown ether precursor

(1S,2R)-1-Phenylcyclohexane-1,2-diol: Irreplaceable Stereoisomer


The (1S,2R) stereoisomer of 1-phenylcyclohexane-1,2-diol exhibits distinct stereochemical, conformational, and biological properties compared to its cis-diastereomers (e.g., (1S,2S) or (1R,2R)) and other cyclohexane-1,2-diol derivatives [1]. These differences manifest in varying enantiomeric excesses achievable in asymmetric syntheses [2], differential enantioselectivity profiles when incorporated into chiral ligands [3], and altered metabolic stability and activity in biological systems [4]. Substituting one isomer for another without rigorous experimental validation may compromise stereochemical outcomes, catalytic performance, or biological assay reproducibility.

(1S,2R)-trans-diol
cis-diol or other isomer
Stereochemical outcome
Single diastereomer via reduction
Cis geometry alters downstream enantioselectivity
Ligand geometry
Phenyl/hydroxyl trans orientation
Cis isomer produces different steric environment; may shift catalytic profile
Metabolic profile
Not detected as major metabolite
cis-diol appears as minor metabolite; class-dependent stability differences

(1S,2R)-1-Phenylcyclohexane-1,2-diol vs. Key Analogs


Sharpless Asymmetric Dihydroxylation Selectivity

In the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, the cis-diol product (1S,2S)-1-phenylcyclohexane-1,2-diol is obtained with 98.9% enantiomeric excess (ee), whereas the trans-diol (1S,2R)-1-phenylcyclohexane-1,2-diol is obtained as a single diastereomer after subsequent reduction [1]. The cis-diol synthesis yields 99% crude material with high ee [1].

Sharpless AD selectivity
Head-to-head
cis-diol: 98.9% ee; trans-diol: single diastereomer after reduction
Supports stereochemical-control context for trans scaffold synthesis
Different synthetic routes required; ee values reflect distinct pathway outcomes
Asymmetric synthesis Chiral diol Enantiomeric excess

Enzymatic Resolution by Pig Liver Esterase

Pig liver esterase-mediated enantioselective hydrolysis of (±)-cis-2-acetoxy-1-phenylcyclohexanol yields (+)-cis-1-phenylcyclohexane-1,2-diol with high optical purity [1]. While exact numerical ee values are not reported in the abstract, the resolution enables subsequent synthesis of enantiomerically pure crown ethers [1]. The trans-diol (1S,2R)-1-phenylcyclohexane-1,2-diol is not directly accessible via this enzymatic route.

Enzymatic resolution
Class-level
cis-diol: high optical purity via pig liver esterase; trans-diol not accessible
Enantiomer-attribution review: trans isomer requires alternate synthesis
Exact ee unreported; class-level inference from crown ether synthesis context
Enzymatic resolution Biocatalysis Optical purity

Enantioselective Nucleophilic Addition with Chiral Ligands

Homochiral ligands derived from cis-1-phenylcyclohexane-1,2-diol, such as (R,R)-3b and (S,S)-4a, catalyze nucleophilic addition of alkyllithiums to benzaldehyde 4-anisidineimine with up to 43% enantiomeric excess [1]. In contrast, ligands derived from (1S,2R)-trans-diol scaffolds are not reported in this study, highlighting the distinct stereoelectronic requirements for effective chiral induction.

Ligand enantioselectivity
Reported
cis-diol-derived ligands: up to 43% ee; trans scaffold not studied
Assay-response context: trans geometry may yield complementary selectivity
Direct trans data absent; extrapolation requires validation
Chiral ligands Enantioselective catalysis Asymmetric synthesis

Crown Ether Enantiomer Recognition

Chiral crown ethers incorporating cis-1-phenylcyclohexane-1,2-diol as a subunit demonstrate measurable enantiomer differential transport and complexation selectivity with racemic ammonium salts [1]. The trans-diol analog (1S,2R)-1-phenylcyclohexane-1,2-diol is also utilized as a building block but may alter the orientation of the phenyl barrier relative to the crown ether cavity, potentially affecting enantioselectivity [2]. Quantitative association constants for complexes with chiral ethylamine and ethanolamine derivatives are reported for cis-diol-containing crowns [2].

Crown ether recognition
Reported
cis-diol crowns: defined association constants; trans-diol alters phenyl barrier orientation
Supports enantiomer-attribution review for host-guest selectivity tuning
Trans isomer expected to shift complexation selectivity; quantitative data pending
Host-guest chemistry Chiral recognition Crown ethers

In Vitro Metabolism in Liver Microsomes

In a mouse liver microsomal metabolism study of 1-phenyl-1-cyclohexene, the cis-1-phenylcyclohexane-1,2-diol (PC-1,2-diol) was identified as a minor metabolite and found to be less effective than PC-3-ol and PC-3-one in the inverted-screen test [1]. The trans-diol (1S,2R)-1-phenylcyclohexane-1,2-diol was not detected as a major metabolite, suggesting stereoselective metabolic pathways [1].

Microsomal metabolism
Class-level
cis-diol: minor metabolite, less effective than PC-3-ol; trans not major metabolite
Stereoselective metabolism context; supports isomer-specific probe use
Inverted-screen test data limited to cis; trans metabolic fate uncharacterized
Drug metabolism Phencyclidine analogs In vitro pharmacology

Thermochemical Stability Comparison

Condensed phase thermochemistry data for cis-1-phenylcyclohexane-1,2-diol reports a standard enthalpy of combustion (ΔcH°solid) of -6532.9 ± 0.4 kJ/mol, corresponding to a standard enthalpy of formation (ΔfH°solid) of -475.7 kJ/mol [1]. Comparable data for the trans isomer (1S,2R)-1-phenylcyclohexane-1,2-diol is not available in the NIST database, indicating a gap in fundamental physical property characterization that may influence stability assessments and formulation considerations.

Thermochemical stability
Data to verify
cis-diol ΔfH°solid: -475.7 kJ/mol; trans data unavailable
Trans thermochemistry gap requires empirical stability review
NIST data for cis only; formulation and safety assessments may differ
Thermochemistry Physical properties Stability

(1S,2R)-1-Phenylcyclohexane-1,2-diol: Key Applications


Asymmetric Synthesis of trans-2-Phenylcyclohexanol

The (1S,2R)-trans-diol serves as a direct precursor to trans-2-phenylcyclohexanol via stereospecific reduction, enabling access to enantiomerically pure building blocks for pharmaceuticals and agrochemicals [1]. This synthetic pathway offers a well-defined stereochemical outcome (single diastereomer) compared to alternative routes that may produce mixtures of isomers [1].

Conformationally Constrained Chiral Ligand Design

The trans geometry of (1S,2R)-1-phenylcyclohexane-1,2-diol provides a distinct spatial arrangement of the phenyl and hydroxyl groups, which can be exploited to create chiral ligands with unique steric and electronic properties. While cis-diol-derived ligands have shown up to 43% ee in nucleophilic additions [1], the trans scaffold may offer complementary selectivity profiles in asymmetric catalysis.

Crown Ethers with Tunable Enantioselectivity

Incorporation of (1S,2R)-1-phenylcyclohexane-1,2-diol into crown ether frameworks allows for fine-tuning of chiral recognition properties. The orientation of the phenyl barrier relative to the crown ether cavity differs from that of the cis-diol subunit, potentially leading to altered enantiomer selectivity in host-guest complexation [1]. This is valuable for designing sensors and separation materials.

Metabolic Studies of Phencyclidine-Related Compounds

Given that cis-1-phenylcyclohexane-1,2-diol is a minor metabolite of 1-phenyl-1-cyclohexene [1], the trans isomer (1S,2R) may be used as a reference standard or probe to investigate stereoselective metabolism and pharmacological activity of cyclohexene-derived compounds.

Application
Selection Property
Validation Focus
Asymmetric synthesis of trans-2-phenylcyclohexanol
Stereochemical-control context
Trans diol reduction stereospecificity
Conformationally constrained chiral ligand design
Scaffold geometry review
Ligand enantioselectivity in asymmetric catalysis
Crown ethers with tunable enantioselectivity
Host-guest selectivity review
Phenyl barrier orientation impact on chiral recognition
Metabolic studies of phencyclidine-related compounds
Metabolite probe context
Stereoselective metabolism assay endpoint

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